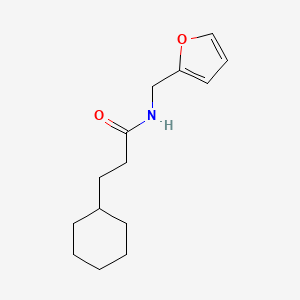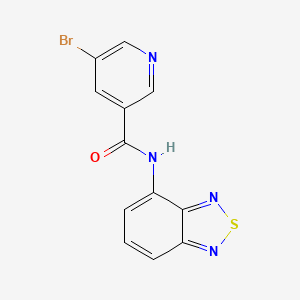![molecular formula C24H32N2O3 B6096499 N-(3-methoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6096499.png)
N-(3-methoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as N-(3-methoxyphenyl)-N-(1-methyl-2-phenoxyethyl)-4-piperidinamine or MPPEP. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
Mecanismo De Acción
MPPEP acts as a negative allosteric modulator of mGluR5, which reduces the receptor's activity by decreasing its affinity for the agonist glutamate. This leads to a decrease in the intracellular calcium signaling and the downstream activation of various signaling pathways, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways.
Biochemical and Physiological Effects:
MPPEP has been shown to have various biochemical and physiological effects in different animal models and cell cultures. It has been reported to reduce anxiety-like behavior in mice, decrease cocaine self-administration in rats, and improve cognitive deficits in a mouse model of Fragile X syndrome. MPPEP has also been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPEP is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its lipophilic nature and low solubility in water can limit its use in certain experimental settings, and its potential off-target effects should be carefully evaluated.
Direcciones Futuras
The potential therapeutic applications of MPPEP in various neurological and psychiatric disorders are still being explored. Further research is needed to elucidate the precise mechanisms underlying its effects on synaptic plasticity, learning, and memory, and to identify its potential side effects and drug interactions. Additionally, the development of more selective and potent mGluR5 antagonists may provide new opportunities for the treatment of these disorders.
Métodos De Síntesis
The synthesis of MPPEP involves the reaction of 3-methoxybenzylamine with 1-(1-methyl-2-phenoxyethyl)piperidine-4-carboxylic acid, followed by the coupling of the resulting intermediate with 4-(dimethylamino)pyridine and propanoyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MPPEP has been extensively studied in the field of neuroscience for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the glutamatergic neurotransmission, which is involved in the regulation of synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-19(18-29-22-8-4-3-5-9-22)26-15-13-20(14-16-26)11-12-24(27)25-21-7-6-10-23(17-21)28-2/h3-10,17,19-20H,11-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMHAMNWVOUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6096417.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methylpiperidine](/img/structure/B6096420.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![ethyl 5-methyl-7-(2-phenylvinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6096450.png)
![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6096453.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6096464.png)


![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6096484.png)
![3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6096489.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-methoxy-3-methylbenzyl)-N-(4-pyridinylmethyl)methanamine](/img/structure/B6096504.png)
amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6096510.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6096514.png)